molecular formula C9H10BrN3O2 B13087597 2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine

2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine

Cat. No.: B13087597
M. Wt: 272.10 g/mol
InChI Key: PYBFTFFNQKBZAV-UHFFFAOYSA-N
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Description

2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a nitro group, and a cyclopropylmethyl group attached to the pyridine ring. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of a pyridine derivative, followed by the introduction of the nitro group and the cyclopropylmethylamine moiety. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and nitrating agents like nitric acid or a mixture of sulfuric and nitric acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of 2-amino-N-(cyclopropylmethyl)-5-nitropyridin-4-amine.

    Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.

Scientific Research Applications

2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and the bromine atom can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(methyl)-5-nitropyridin-4-amine: Similar structure but with a methyl group instead of a cyclopropylmethyl group.

    2-Chloro-N-(cyclopropylmethyl)-5-nitropyridin-4-amine: Similar structure but with a chlorine atom instead of a bromine atom.

    2-Bromo-N-(cyclopropylmethyl)-4-nitropyridin-3-amine: Similar structure but with the nitro group at a different position on the pyridine ring.

Uniqueness

2-Bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine is unique due to the specific combination of substituents on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group can enhance its stability and binding affinity to certain molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10BrN3O2

Molecular Weight

272.10 g/mol

IUPAC Name

2-bromo-N-(cyclopropylmethyl)-5-nitropyridin-4-amine

InChI

InChI=1S/C9H10BrN3O2/c10-9-3-7(11-4-6-1-2-6)8(5-12-9)13(14)15/h3,5-6H,1-2,4H2,(H,11,12)

InChI Key

PYBFTFFNQKBZAV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC(=NC=C2[N+](=O)[O-])Br

Origin of Product

United States

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